molecular formula C23H29NO B1345585 4-Cyano-4'-decyloxybiphenyl CAS No. 70247-25-5

4-Cyano-4'-decyloxybiphenyl

Cat. No. B1345585
CAS RN: 70247-25-5
M. Wt: 335.5 g/mol
InChI Key: VCYXELFOIWRYLA-UHFFFAOYSA-N
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Patent
US05891358

Procedure details

A mixture of 4-cyano-4'-hydroxybiphenyl (56) (10.10 g, 0.052 mol), 1-bromodecane (14.38 g, 0.065 mol), anhydrous potassium carbonate (37.32 g, 0.27 mol), butanone (300 ml) and a trace of potassium iodide was heated under reflux overnight. The cooled solution was filtered to remove inorganic salts and the solvent was removed in vacuo. The residual oil was distilled (to remove excess bromide) and finally purified by column chromatography (dichloromethane) to yield a colourless, low melting solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14.38 g
Type
reactant
Reaction Step One
Quantity
37.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2].Br[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(=O)CC>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1)#[N:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
14.38 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
37.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The cooled solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
(to remove excess bromide)
CUSTOM
Type
CUSTOM
Details
finally purified by column chromatography (dichloromethane)
CUSTOM
Type
CUSTOM
Details
to yield a colourless,

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.